molecular formula C13H13NO2 B13956289 3-Ethyl-2-methyl-6-quinolinecarboxylic acid CAS No. 409346-69-6

3-Ethyl-2-methyl-6-quinolinecarboxylic acid

Cat. No.: B13956289
CAS No.: 409346-69-6
M. Wt: 215.25 g/mol
InChI Key: XLGOSGAZAYAXSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methyl-6-quinolinecarboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of quinolinones with ethyl and methyl substituents in the presence of specific catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing with methanol and the use of concentrated sulfuric acid as a catalyst are often employed .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methyl-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

3-Ethyl-2-methyl-6-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-6-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2-methyl-6-quinolinecarboxylic acid stands out due to its specific ethyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These unique substitutions may enhance its potential as a therapeutic agent or industrial chemical .

Properties

CAS No.

409346-69-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-ethyl-2-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-3-9-6-11-7-10(13(15)16)4-5-12(11)14-8(9)2/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

XLGOSGAZAYAXSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)C(=O)O)C

Origin of Product

United States

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